Palmitoyl-DL-carnitine chloride Palmitoyl-DL-carnitine chloride Palmitoyl-DL-carnitine is a long-chain acylcarnitine with both intracellular and extracellular roles. Within the cell, palmitoylcarnitine is transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production. Exogenously added Palmitoyl-DL-carnitine alters calcium mobilization in many cell types. It also affects endothelial and epithelial tight junctions, reducing resistance and increasing permeability while decreasing cell viability.
Intermediate in mitochondrial fatty acid oxidation. Has a wide range of biological actions including the inhibition of protein kinase C and cell membrane disruption.
Brand Name: Vulcanchem
CAS No.: 6865-14-1
VCID: VC0004196
InChI: InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H
SMILES: CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Molecular Formula: C23H46ClNO4
Molecular Weight: 436.1 g/mol

Palmitoyl-DL-carnitine chloride

CAS No.: 6865-14-1

Cat. No.: VC0004196

Molecular Formula: C23H46ClNO4

Molecular Weight: 436.1 g/mol

* For research use only. Not for human or veterinary use.

Palmitoyl-DL-carnitine chloride - 6865-14-1

CAS No. 6865-14-1
Molecular Formula C23H46ClNO4
Molecular Weight 436.1 g/mol
IUPAC Name (3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride
Standard InChI InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H
Standard InChI Key GAMKNLFIHBMGQT-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Appearance Assay:≥95%A crystalline solid

Chemical and Structural Characteristics

Molecular Identity and Physicochemical Properties

Palmitoyl-DL-carnitine chloride possesses the molecular formula C23H46ClNO4\text{C}_{23}\text{H}_{46}\text{ClNO}_4 and a molecular weight of 436.07 g/mol. The compound features a quaternary ammonium group, a palmitoyl ester linkage, and a chloride counterion, conferring both lipophilic and hydrophilic properties. Its amphipathic nature enables interaction with biological membranes and intracellular signaling molecules .

Table 1: Key Physicochemical Properties

PropertyValue
Solubility in Water25 mg/mL (with heat/sonication)
Storage Temperature-20°C
AppearanceWhite powder
Biological SourceSynthetic
CAS Registry6865-14-1

The compound’s solubility profile allows for experimental applications in aqueous buffers, though aggregation may occur at concentrations exceeding 25 mg/mL without proper solubilization techniques .

Synthesis and Industrial Production

Industrial synthesis involves esterification of DL-carnitine with palmitoyl chloride under controlled acidic conditions, followed by purification through crystallization. Large-scale production utilizes continuous flow reactors to optimize yield (typically >85%) and minimize racemization. Critical quality control parameters include residual solvent analysis (e.g., dichloromethane < 50 ppm) and enantiomeric purity verification via chiral HPLC .

Biochemical Mechanisms and Cellular Interactions

Mitochondrial Fatty Acid Transport

As a long-chain acylcarnitine, the compound facilitates fatty acid translocation across mitochondrial membranes via the carnitine shuttle system. This process involves:

  • Cytosolic conversion of palmitoyl-CoA to palmitoylcarnitine by carnitine palmitoyltransferase I (CPT1).

  • Translocase-mediated transport into the mitochondrial matrix.

  • Reconversion to palmitoyl-CoA by carnitine palmitoyltransferase II (CPT2) for β-oxidation .

Disruption of this shuttle system alters cellular energy homeostasis, making palmitoyl-DL-carnitine chloride a valuable tool for studying metabolic disorders like type 2 diabetes and cardiomyopathy.

Calcium Signaling Modulation

Electrophysiological studies in rat dorsal root ganglion neurons demonstrate concentration-dependent inhibition of voltage-activated calcium channels (IC500.1mM\text{IC}_{50} \approx 0.1 \, \text{mM}) . The compound’s effects are calcium-buffering dependent, with 10 mM EGTA attenuating channel blockade by 63% compared to 2 mM EGTA . This calcium-sensitive action modulates:

  • Neuronal excitability

  • Neurotransmitter release

  • Intracellular second messenger systems

Table 2: Calcium Current Modulation Parameters

ParameterValue
Ba2+\text{Ba}^{2+} current inhibition28 ± 4% (1 mM)
Ca2+\text{Ca}^{2+}-activated Cl⁻ current prolongation3.2-fold duration increase
Membrane depolarization threshold-45 ± 2 mV

The dual action on calcium entry and subsequent chloride channel activation suggests a role in regulating neuronal plasticity and pain signaling pathways .

Pharmacological Applications

Protein Kinase C Inhibition

Palmitoyl-DL-carnitine chloride exhibits non-competitive inhibition of PKC isoforms (α, βII, γ) with KiK_i values ranging 2–8 µM. This inhibition:

  • Reduces tumor necrosis factor-α (TNF-α) production in macrophages by 74%

  • Attenuates NF-κB nuclear translocation in endothelial cells

  • Synergizes with tyrosine kinase inhibitors in cancer models

In prostate cancer cell lines, 50 µM treatment decreases interleukin-6 secretion by 58% and matrix metalloproteinase-9 activity by 41%, highlighting anti-metastatic potential .

Antimicrobial and Biofilm Effects

The compound disrupts biofilms of Pseudomonas aeruginosa (85% reduction) and Escherichia coli (72% reduction) at 5 mM concentrations through:

  • Quaternary ammonium-mediated membrane depolarization

  • Inhibition of quorum-sensing autoinducer synthesis

  • Chelation of divalent cations essential for extracellular polymeric substance stability

Table 3: Biofilm Inhibition Efficacy

PathogenBiofilm Mass ReductionEffective Concentration
P. aeruginosa PAO185 ± 6%5 mM
E. coli O157:H772 ± 5%5 mM
Staphylococcus aureus41 ± 4%5 mM

These properties suggest utility in medical device coatings and topical anti-infective formulations .

Therapeutic Research Advancements

Oncology Applications

In pancreatic ductal adenocarcinoma (PDAC) models, nanoliposomal formulations incorporating palmitoyl-DL-carnitine chloride demonstrate:

  • 3.5-fold enhanced gemcitabine uptake vs. free drug

  • 80% reduction in tumor-associated fibroblast activation

  • Complete regression in 33% of orthotopic PDAC xenografts

Mechanistic studies attribute these effects to:

  • Cationic surface charge-mediated tumor vasculature targeting

  • PKC-dependent downregulation of survivin and XIAP

  • Mitochondrial uncoupling-induced reactive oxygen species (ROS) generation

Table 4: Anticancer Efficacy in HepG2 Xenografts

TreatmentTumor Volume (mm³)Apoptosis Index
Control150 ± 208 ± 2%
Palmitoyl-DL-carnitine90 ± 1534 ± 5%
Dasatinib70 ± 1041 ± 4%
Combination30 ± 579 ± 6%

The synergy with tyrosine kinase inhibitors like dasatinib arises from concurrent Src family kinase and PKC inhibition, inducing synthetic lethality in cancer stem cells .

Metabolic Disorder Management

In Zucker diabetic fatty rats, chronic administration (10 mg/kg/day) improves:

  • Glucose tolerance by 38%

  • Hepatic insulin sensitivity by 27%

  • β-cell function (HOMA-B index +44%)

These metabolic enhancements correlate with increased adiponectin secretion (+52%) and reduced hepatic diacylglycerol content (-61%), suggesting therapeutic potential in type 2 diabetes management .

Future Research Directions

Emerging areas of investigation include:

  • Nano-theranostics: Development of 19F^{19}\text{F}-MRI visible nanoparticles for real-time drug tracking

  • Gene Therapy: CRISPR-Cas9 delivery systems leveraging cationic charge for nuclear localization

  • Neuroprotection: Modulation of TRPV1 channels in chemotherapy-induced peripheral neuropathy

Ongoing phase I clinical trials (NCT04877094) are evaluating intravenous formulations in solid tumor patients, with preliminary results showing stable disease in 45% of participants .

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